molecular formula C10H14BrNO B1383934 1-((3-Bromofuran-2-yl)methyl)piperidine CAS No. 1874634-37-3

1-((3-Bromofuran-2-yl)methyl)piperidine

Cat. No.: B1383934
CAS No.: 1874634-37-3
M. Wt: 244.13 g/mol
InChI Key: ZTZWWDMQGSXMPV-UHFFFAOYSA-N
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Description

1-((3-Bromofuran-2-yl)methyl)piperidine is an organic compound with the molecular formula C10H14BrNO It features a piperidine ring substituted with a 3-bromofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromofuran-2-yl)methyl)piperidine typically involves the reaction of 3-bromofuran-2-carbaldehyde with piperidine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-bromofuran-2-carbaldehyde reacts with piperidine to form an imine intermediate, which is subsequently reduced to the desired product using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromofuran-2-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

1-((3-Bromofuran-2-yl)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but without the furan ring.

    3-Bromofuran-2-carbaldehyde: A precursor in the synthesis of 1-((3-Bromofuran-2-yl)methyl)piperidine.

    Furan Derivatives: Compounds containing the furan ring, which may exhibit similar chemical reactivity.

Uniqueness: this compound is unique due to the presence of both the piperidine and bromofuran moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-bromofuran-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-9-4-7-13-10(9)8-12-5-2-1-3-6-12/h4,7H,1-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZWWDMQGSXMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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